Dimethylenetriurea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
15499-91-9 |
|---|---|
Molecular Formula |
C5H12N6O3 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1,3-bis[(carbamoylamino)methyl]urea |
InChI |
InChI=1S/C5H12N6O3/c6-3(12)8-1-10-5(14)11-2-9-4(7)13/h1-2H2,(H3,6,8,12)(H3,7,9,13)(H2,10,11,14) |
InChI Key |
OKNSZPQWMKXIEO-UHFFFAOYSA-N |
SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)N |
Canonical SMILES |
C(NC(=O)N)NC(=O)NCNC(=O)N |
Other CAS No. |
15499-91-9 |
Origin of Product |
United States |
Contextualization Within Nitrogen Chemistry and Polymer Science Research
Dimethylenetriurea holds a unique position in both nitrogen chemistry and polymer science. In the realm of nitrogen chemistry, it is primarily recognized as a source of slowly available nitrogen for agricultural applications. sportsfieldmanagementonline.comresearchgate.net The compound is a water-soluble condensation product formed from the reaction of three urea (B33335) molecules with two formaldehyde (B43269) molecules. researchgate.net Its utility stems from the gradual release of nitrogen into the soil through hydrolysis, a process influenced by environmental factors like temperature and soil pH. This slow release minimizes nitrogen loss from leaching and volatilization, thereby enhancing nitrogen use efficiency for plants.
From a polymer science perspective, DMTU is an oligomer, a small polymer, formed during the initial stages of urea-formaldehyde (UF) resin production. researchgate.netchimarhellas.com UF resins are a major class of thermosetting polymers used extensively as adhesives in the manufacturing of plywood, particleboard, and medium-density fibreboard (MDF). wikipedia.orgbibliotekanauki.pl The formation of linear and branched oligomers like methylenediurea (B89379) (MDU) and DMTU is a critical step in the polycondensation process that ultimately leads to a durable, cross-linked three-dimensional network. chimarhellas.comcapitalresin.com The study of these oligomers is essential for understanding the structure-property relationships of the final resin, including its strength, stability, and formaldehyde emission characteristics. usda.govnih.gov
Historical Development of Research Perspectives on Urea Formaldehyde Condensates
The investigation into urea-formaldehyde (UF) condensates dates back to the late 19th century. In 1884, Dr. Hölzer, working with Bernhard Tollens, was the first to synthesize these materials, though they did not recognize that a polymerization reaction was occurring. wikipedia.org Subsequent research by figures like Carl Goldschmidt in 1896 further explored the reaction, though he incorrectly surmised that two urea (B33335) molecules combined with three formaldehyde (B43269) molecules. wikipedia.org It wasn't until later that the polymeric nature of the substance was understood.
The early 20th century saw the commercialization of UF resins. Hanns John of Prague received the first Austrian patent for UF resin in 1919. wikipedia.org In the 1920s, patents were granted in Germany and Britain for hard, thermosetting resins based on urea and formaldehyde. britannica.com A significant application emerged with the introduction of "Beetleware" by the British Cyanides Company in 1925, which was light, colorful, and unbreakable tableware. britannica.com
Research during this period and into the mid-20th century focused on optimizing the production process and expanding applications. The key parameters influencing the final resin properties—such as the molar ratio of formaldehyde to urea (F/U), pH, temperature, and catalysts—became central subjects of investigation. capitalresin.comcore.ac.uk The development of analytical techniques like chromatography and nuclear magnetic resonance (NMR) spectroscopy in the latter half of the 20th century allowed for a more detailed characterization of the low-molecular-weight UF compounds, including DMTU, and a deeper understanding of their formation and degradation kinetics. usda.govresearchgate.net A major focus of research since the 1970s has been on reducing formaldehyde emissions from UF-bonded wood products, which is linked to the hydrolysis of the cured resin. usda.gov
Contemporary Significance and Emerging Research Avenues for Dimethylenetriurea
Elucidation of this compound Synthesis Pathways
The primary and most documented method for synthesizing this compound is through the acid-catalyzed condensation of urea and formaldehyde. This reaction is a step-wise process that begins with the formation of methylolurea intermediates from the reaction of urea and formaldehyde, a process known as methylolation. Following this initial step, acid catalysts facilitate the creation of methylene bridges, which ultimately yields oligomers like this compound.
Investigation of Acid-Catalyzed Condensation Mechanisms
The synthesis of urea-formaldehyde resins, including this compound, involves two main stages: the initial addition of formaldehyde to urea to form methylolated ureas, and the subsequent condensation between methylol and amide groups to create methylene-linked polymers. core.ac.uk The condensation reaction is favored in an acidic environment, leading to the formation of methylene bridges (-N-CH2-N-) and dimethyl-ether linkages (N-CH2-O-CH2-N). irispublishers.com The reaction mechanism under acidic conditions involves the protonation of a methylolurea, which then reacts with a urea molecule to form a methylene bridge. core.ac.uk
Role of Urea-Formaldehyde Ratios in Oligomer Formation
The molar ratio of urea to formaldehyde (U/F) is a critical parameter that significantly influences the structure and composition of the resulting products. diva-portal.orgresearchgate.net Higher U/F ratios tend to favor the formation of shorter-chain oligomers like this compound. Conversely, lower U/F ratios lead to more extensive polymerization and the formation of higher molecular weight resins. mdpi.com Research has indicated that a U/F ratio in the range of 1.5:1 to 2:1 is optimal for favoring the production of short-chain oligomers. One study identified a U/F ratio of 1.3:1 as optimal under their experimental conditions. mdpi.com The initial F/U molar ratio also plays a crucial role; a higher initial ratio leads to more branched structures and larger molecules in the resulting urea-formaldehyde resins. woodj.org
Temperature and pH Influence on Reaction Kinetics
Temperature and pH are pivotal factors that control the kinetics of the this compound synthesis reaction. The synthesis is typically a two-step process involving an initial reaction under basic conditions followed by an acid-catalyzed condensation. google.com The initial methylolation reaction is favored at a higher pH. diva-portal.org The subsequent condensation to form methylene bridges is promoted under acidic conditions, typically at a pH between 2.0 and 3.5. irispublishers.com
The reaction temperature influences the rate of polymerization. Optimal temperatures for the synthesis are generally in the range of 40–70°C, which accelerates the reaction without causing thermal degradation of the product. One study specified a reaction temperature range of 40°C to less than 100°C for the initial heat-treating step in a basic solution. google.com Another study found that for the acidification step, the temperature is preferably kept below 60°C, in the range of 25 to 60°C. google.com
Interactive Data Table: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Optimal Range | Impact on Yield and Product Characteristics |
| Urea/Formaldehyde Ratio | 1.5:1 – 2:1 | Higher ratios favor the formation of short-chain oligomers like this compound. |
| Reaction Temperature | 40–70°C | Accelerates polymerization while minimizing thermal degradation. |
| pH | 2.0–3.5 (for condensation) | Acidic conditions are crucial for driving the formation of methylene bridges. |
Catalyst Effects in this compound Formation
Acid catalysts are essential for promoting the condensation reaction that forms the methylene bridges in this compound. Commonly used acid catalysts include sulfuric acid and phosphoric acid. Phosphoric acid is often preferred as it has been found to reduce the occurrence of side reactions. The choice of catalyst can significantly impact the curing rate of the reaction. mdpi.com For instance, the use of an ammonium chloride catalyst has been explored in urea-formaldehyde synthesis. mdpi.com The presence of a catalyst generally leads to a faster curing rate, especially at lower pH values. mdpi.com
Mechanistic Studies of this compound Formation within Complex Systems
The formation of this compound is part of a broader set of reactions that occur during the synthesis of urea-formaldehyde resins. These reactions involve the formation of various oligomers and polymers.
Oligomerization and Polymerization Processes
The synthesis of urea-formaldehyde products is a polymerization process where monomers of urea and formaldehyde react to form longer polymer chains. diva-portal.orguoanbar.edu.iq This process begins with the addition reaction (methylolation) to form methylolurea derivatives. irispublishers.com These derivatives then undergo condensation reactions, leading to the formation of oligomers and polymers with increasing molecular weight. irispublishers.com this compound is one of the short-chain oligomers formed during this process, along with others like methylenediurea (MDU) and trimethylenetetraurea (B1203123) (TMTU). researchgate.netacs.org The extent of polymerization and the distribution of different oligomers are influenced by the reaction conditions, including the U/F ratio, temperature, and pH. diva-portal.orgmdpi.com
Identification of Reaction Intermediates
The initial step, typically conducted under alkaline conditions (pH ≥ 9), is hydroxymethylation or methylolation. mdpi.com In this phase, urea reacts with formaldehyde to form N-methylolureas. The primary intermediates generated are monomethylolurea and dimethylolurea. mdpi.com These initial products are relatively stable in alkaline environments.
The subsequent polymerization to form methylene-bridged oligomers, including this compound, occurs under acidic conditions. researchgate.net The methylolurea intermediates undergo condensation with additional urea molecules to extend the polymer chain. The sequence generally proceeds from methylenediurea (MDU) to this compound (DMTU), and then to longer chains like trimethylenetetraurea (TMTU).
Recent quantum chemistry studies have provided deeper insight into the reaction mechanisms, particularly under base-catalyzed conditions. It has been proposed that monomethylolurea or N,N'-dimethylolurea can generate a highly reactive methyleneurea (B13816848) intermediate (–HN–CO–N=CH₂) through a unimolecular elimination of a conjugate base (E1cb) mechanism. mdpi.com This pathway's predicted potential energy barrier is significantly lower than previously suggested mechanisms. mdpi.com This methyleneurea intermediate can then undergo Michael addition reactions with anions of methylolureas, leading to the formation of various condensed structures. mdpi.com
Under certain conditions (e.g., pH 8-9), the formation of dimethylene ether linkages (–CH₂–O–CH₂) can compete with the formation of the more common methylene bridges (–NH–CH₂–NH–). mdpi.com Additionally, hydroxymethyl urea carbocations have been identified as crucial reactive intermediates that influence the extent of the condensation reaction. researchgate.net
The table below summarizes the key intermediates identified in the synthesis of this compound.
| Intermediate | Chemical Formula/Structure | Conditions for Formation | Role in Synthesis |
| Monomethylolurea | NH₂CONHCH₂OH | Alkaline (pH ≥ 9) | Initial product of urea and formaldehyde reaction. mdpi.com |
| Dimethylolurea | HOCH₂NHCONHCH₂OH | Alkaline (pH ≥ 9) | Initial product of urea and formaldehyde reaction. mdpi.com |
| Methyleneurea | –HN–CO–N=CH₂ | Basic | Highly reactive intermediate in base-catalyzed condensation. mdpi.com |
| Methylenediurea (MDU) | NH₂CONHCH₂NHCONH₂ | Acidic | The shortest methylene-bridged polymer; a precursor to DMTU. researchgate.net |
| Hydroxymethyl urea carbocation | [NH₂CONHCH₂]⁺ | Acidic | Key intermediate determining the degree of polycondensation. researchgate.net |
Derivatization and Functionalization Strategies of this compound Structures
While this compound is primarily synthesized for applications that rely on its controlled decomposition, such as slow-release fertilizers, its structure possesses reactive sites amenable to derivatization and functionalization. researchgate.net The literature specifically describing the derivatization of pre-formed DMTU is not extensive; however, potential strategies can be proposed based on the chemistry of its constituent functional groups: primary and secondary amines associated with the urea and methylene bridge structures.
The DMTU molecule, 1,3-bis[(carbamoylamino)methyl]urea, contains several reactive N-H bonds. These include the terminal amide groups (-CONH₂) and the secondary amine groups (-NH-) linking the urea units. These sites could theoretically undergo a variety of chemical transformations common to ureas and amines.
Potential Derivatization Reactions:
N-Alkylation: The hydrogen atoms on the primary and secondary nitrogens could be substituted with alkyl groups using alkyl halides or other alkylating agents. This would modify the solubility and reactivity of the molecule.
N-Acylation: Reaction with acid chlorides or anhydrides could introduce acyl groups, forming N-acyl derivatives. This would increase the molecular weight and alter the hydrogen-bonding capabilities of the molecule.
Reaction with Isocyanates: The N-H groups could react with isocyanates to form biuret or more complex urea-based structures, potentially leading to new polymers or cross-linked materials.
Mannich-type Reactions: The active hydrogens could participate in Mannich reactions with formaldehyde and a suitable amine, further functionalizing the structure.
Derivatization for Analysis: For analytical purposes, derivatization techniques could be employed to enhance detectability. For instance, reacting the N-H groups with reagents that introduce a chromophore or fluorophore could facilitate HPLC analysis, a strategy common for compounds lacking strong UV absorbance. nih.gov An example from urea analysis involves derivatization with p-dimethylaminobenzaldehyde (DMAB). researchgate.net
These strategies remain largely theoretical for DMTU as its main chemical pathway of interest in current applications is hydrolysis and microbial degradation, which breaks the molecule down into urea and formaldehyde. researchgate.net
The table below outlines potential functionalization strategies based on the reactive sites within the this compound structure.
| Reactive Site | Potential Reaction | Reagent Type | Resulting Functional Group |
| Terminal -NH₂ groups | N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| Linking -NH- groups | N-Alkylation | Alkyl Halide | Tertiary Amine |
| All N-H groups | N-Acylation | Acid Chloride/Anhydride | N-Acylurea / Imide |
| All N-H groups | Reaction with Isocyanate | Isocyanate (R-NCO) | Substituted Biuret/Urea |
Hydrolytic Degradation Pathways of this compound
Hydrolysis is a chemical process where water molecules break down chemical bonds. moravek.com In the case of DMTU, this process is influenced by the surrounding chemical conditions and results in the formation of smaller, less complex urea compounds.
Influence of Chemical Conditions on Hydrolysis
The hydrolytic degradation of urea-formaldehyde compounds like DMTU is significantly affected by the chemical environment, particularly pH. mdpi.com
pH: The condensation reactions that form DMTU are reversible through hydrolysis, a process catalyzed by acidic conditions. diva-portal.org Lower pH environments are conducive to condensation reactions which can form more insoluble urea-formaldehyde condensates. mdpi.com Conversely, acidic conditions also favor the hydrolysis of these bonds. researchgate.net The rate of hydrolysis is generally slower in neutral or alkaline conditions. The synthesis of urea-formaldehyde resins, which include DMTU, often involves a multi-step process with pH adjustments to control the condensation reaction. acs.orgncsu.edu For instance, the initial reaction of urea and formaldehyde is often carried out under alkaline conditions (pH ≥ 9), followed by polymerization under acidic conditions.
Temperature: While microbial degradation is more significantly influenced by temperature, chemical hydrolysis also has a temperature-dependent component, with rates generally increasing with higher temperatures. researchgate.net
Interactive Table 1: Factors Influencing this compound Hydrolysis
| Factor | Influence on Hydrolysis Rate | Description |
| pH | Significant | Acidic conditions generally accelerate the hydrolysis of the methylene-urea bonds in DMTU. mdpi.comdiva-portal.orgresearchgate.net |
| Temperature | Moderate | Higher temperatures can increase the rate of chemical hydrolysis, although its effect is more pronounced in microbial degradation. researchgate.net |
Formation of Smaller Urea Condensates
The hydrolysis of this compound results in the breaking of the methylene bridges that link the urea molecules. This process leads to the formation of smaller, more soluble urea condensates. The degradation pathway can be summarized as the breakdown of DMTU into smaller molecules like methylenediurea (MDU) and ultimately to urea and formaldehyde. researchgate.net
The general hydrolytic degradation can be conceptualized as follows: this compound → Methylenediurea + Urea + Formaldehyde → Urea + Formaldehyde
During the hydrolysis of urea-formaldehyde resins, various oligomers can be released, including linear and branched structures, as well as smaller molecules like trimers and dimers. researchgate.net
Microbial Transformation and Biodegradation Mechanisms
The primary mechanism for the breakdown of this compound in soil is through the action of microorganisms. sico.beresearchgate.net This biological degradation is essential for the release of nitrogen in a form that plants can utilize.
Enzyme-Mediated Degradation Pathways
Specific enzymes produced by soil microorganisms are responsible for the breakdown of DMTU. The key enzyme identified in this process is methylenediurease . nih.gov
Methylenediurease: This enzyme has been isolated from bacteria such as Ochrobactrum anthropi and Ralstonia paucula. researchgate.netnih.govresearchgate.net Methylenediurease hydrolyzes urea-formaldehyde condensation products of varying lengths, including this compound. researchgate.netresearchgate.net The degradation of DMTU by this enzyme from Ochrobactrum anthropi yields ammonium, formaldehyde, and urea. researchgate.netresearchgate.net Another enzyme, designated as methylenediurea deiminase, also from Ochrobactrum anthropi, has been shown to hydrolyze DMTU. researchgate.net
Urease: Once urea is released from the degradation of DMTU, it is further hydrolyzed by the enzyme urease into ammonium and carbon dioxide, making the nitrogen available for plant uptake. researchgate.net
The enzymatic degradation process can be summarized as follows:
Dissolved DMTU is absorbed by microorganisms. researchgate.netresearchgate.net
Intracellular enzymes, like methylenediurease, break down DMTU into urea, ammonium, and formaldehyde. researchgate.netresearchgate.net
The resulting urea and ammonium are released into the environment. researchgate.netresearchgate.net
Extracellular urease then hydrolyzes the released urea into ammonium and carbon dioxide. researchgate.net
Role of Microorganisms in Nitrogen Release from this compound
A variety of soil microorganisms are involved in the degradation of urea-formaldehyde compounds. The mineralization of these compounds is largely governed by the biological fertility of the soil. researchgate.net
Key Bacterial Species: Several bacterial species have been identified as being capable of degrading methylene ureas. These include:
Ochrobactrum anthropi researchgate.netresearchgate.net
Ralstonia paucula (formerly Alcaligenes sp.) researchgate.net
Agrobacterium tumefaciens (also known as Rhizobium radiobacter) researchgate.net
These bacteria are able to use methylene ureas as their sole source of nitrogen for growth. researchgate.netnih.gov The process of nitrogen release involves mineralization, where organic nitrogen is converted to inorganic forms like ammonium (NH₄⁺) and subsequently to nitrate (NO₃⁻) through nitrification. ndsu.edumdpi.com
Interactive Table 2: Microorganisms Involved in this compound Degradation
| Microorganism | Enzyme(s) Produced | Role in Degradation |
| Ochrobactrum anthropi | Methylenediurease, Methylenediurea deiminase | Degrades DMTU and other methylene ureas into urea, ammonia, and formaldehyde. researchgate.netnih.govresearchgate.net |
| Ralstonia paucula | Methylenediurease | Breaks down DMTU and methylenediurea. researchgate.net |
| Agrobacterium tumefaciens | Urea-formaldehyde-hydrolyzing enzymes | Contributes to the degradation of methylene ureas in soil. researchgate.net |
Environmental Factors Influencing Biodegradation Kinetics
The rate at which microorganisms degrade this compound is influenced by several environmental factors. sico.be
Temperature: Microbial activity is highly dependent on temperature. researchgate.netsico.be The rate of nitrogen release from methylene ureas increases with rising temperatures. researchgate.net Optimal temperatures for solid waste biodegradation, a process also driven by microbial activity, have been found to be in the mesophilic range (around 38°C). just.edu.jo Nitrification, a key step in the nitrogen cycle, slows significantly at temperatures below 50°F (10°C). ndsu.edu
Moisture: Soil moisture is another critical factor affecting microbial activity and, consequently, the degradation of DMTU. sico.be While some studies suggest its effect is less pronounced than temperature, adequate moisture is necessary for microbial processes. researchgate.net Waterlogged or compacted soils can become anaerobic, which favors denitrifying bacteria that convert nitrates back into nitrogen gas, a loss to the ecosystem. savemyexams.com
Soil Aeration: The availability of oxygen influences the types of microbial processes that occur. sico.be Well-aerated soils favor nitrification, the conversion of ammonium to nitrate. ndsu.edu
Soil pH: While the influence of pH on the mineralization of methylene urea is considered less significant than temperature, it can still affect microbial populations and their enzymatic activities. sico.beresearchgate.net
The degradation of methylene ureas generally follows first-order reaction kinetics, with the rate increasing with temperature. researchgate.net
Cross-linking and Polymer Network Formation Chemistry
This compound (DMTU) is a short-chain polymer, or oligomer, that represents an intermediate stage in the formation of larger urea-formaldehyde (UF) polymer networks. researchgate.net Its formation and subsequent reactions are central to the chemistry of UF resins, which are synthesized through a polycondensation reaction between urea and formaldehyde. The process involves the creation of methylene bridges that link urea units, leading to a complex, cross-linked three-dimensional network.
The formation of these polymer networks is generally understood as a two-stage process involving initial hydroxymethylation followed by condensation.
Hydroxymethylation: This initial step is typically conducted under alkaline or neutral conditions (pH ≥ 8). researchgate.netkirj.ee Urea reacts with formaldehyde to form various hydroxymethylureas, primarily monomethylolurea and dimethylolurea. These initial reactions are reversible and temperature-dependent. The stability of these methylol intermediates is pH-sensitive; they remain relatively stable in alkaline solutions but become highly reactive under acidic conditions. researchgate.net
Condensation and Polymerization: The second stage is initiated by acidifying the reaction mixture (e.g., pH 4.0-5.0). researchgate.netacademicdirect.org The acidic environment catalyzes the condensation of methylolureas with other urea molecules or with each other. This step is characterized by the formation of methylene (-CH₂-) and methylene-ether (-CH₂-O-CH₂-) bridges between urea units, releasing a molecule of water with each linkage. researchgate.netresearchgate.net
The polymerization sequence can be visualized as a series of random events. researchgate.net A monomethylolurea molecule can react with a urea molecule to form methylenediurea (MDU), the simplest methylene urea polymer. researchgate.net Subsequently, a monomethylolurea can react with an MDU molecule to form this compound (DMTU). researchgate.netcore.ac.uk This process can continue, with DMTU reacting further to form longer chains like trimethylenetetraurea (TMTU) and so on, progressively increasing the molecular weight and the complexity of the polymer network. researchgate.net The reaction forming DMTU from methylenediurea and monomethylolurea can be challenging to control because the reactants themselves are unstable under the experimental conditions. core.ac.uk
The degree of polymerization and the final structure of the polymer network are not arbitrary; they are controlled by several key reaction parameters. Research using Response Surface Methodology (RSM) has been employed to optimize these conditions to synthesize UF products with specific properties.
Key Factors Influencing Polymer Network Formation:
Urea/Formaldehyde (U/F) Molar Ratio: This ratio is a primary determinant of the resulting polymer structure. Higher U/F ratios tend to produce shorter, more linear chains with higher amounts of unreacted urea, whereas lower ratios (excess formaldehyde) can lead to more extensive cross-linking. researchgate.netresearchgate.net
pH: The pH is critical for controlling the reaction stages. An initial alkaline pH favors the formation of methylolurea intermediates, while a subsequent shift to an acidic pH initiates and sustains the condensation and polymerization reactions. researchgate.net Highly acidic conditions (e.g., pH 1.0) can promote the formation of tri- and tetra-substituted ureas, leading to a more rigid, three-dimensional network structure. academicdirect.org
Temperature: Temperature directly affects the reaction rate. Higher temperatures accelerate the polymerization process, which can lead to longer polymer chains and a higher degree of cross-linking. researchgate.netresearchgate.net However, precise temperature control is necessary to prevent uncontrolled, rapid polymerization. researchgate.net
Reaction Time: The duration of the acid condensation stage dictates the extent of polymerization. Longer reaction times generally result in higher molecular weight polymers and a more developed network structure. researchgate.net
The interplay of these factors determines the final properties of the UF polymer, including the relative proportions of MDU, DMTU, and longer-chain polymers. The following tables summarize research findings on the optimization of these synthesis conditions.
Table 1: Factors and Levels in Urea-Formaldehyde Synthesis Optimization An interactive table summarizing the experimental design for optimizing UF fertilizer synthesis using the Box-Behnken design (BBD). The table shows the different factors (variables) and their tested levels (low, medium, high).
| Factor | Code | Level 1 | Level 2 | Level 3 |
|---|---|---|---|---|
| Reaction Temperature (°C) | X₁ | 35 | 42.5 | 50 |
| Reaction Time (min) | X₂ | 30 | 60 | 90 |
| U/F Molar Ratio | X₃ | 1.2 | 1.5 | 1.8 |
| Two-Step pH | X₄ | 3.0 | 4.0 | 5.0 |
Source: Adapted from ACS Omega.
Table 2: Optimal Conditions for Urea-Formaldehyde Synthesis based on Response Surface Methodology An interactive table presenting the optimized reaction conditions derived from statistical modeling to achieve specific properties in the final UF polymer product.
| Study | Optimal U/F Molar Ratio | Optimal Reaction Temperature (°C) | Optimal Reaction Time (h/min) | Optimal pH | Resulting Properties |
|---|---|---|---|---|---|
| Lu et al. (2018) | 1.33 | 43.5 °C | 1.64 h | - | Maximized cold-water-insoluble nitrogen (22.14%) and minimized hot-water-insoluble nitrogen (9.87%). |
| Li et al. (2024) | 1.68 | 42.5 °C | 66.2 min | 3.3 | Achieved cold water insolubility of 55.65% and hot water insolubility of 33.92%. |
Source: Adapted from Scientific Reports researchgate.net and ACS Omega .
Ultimately, the formation of this compound is a key step in the broader process of creating a complex, three-dimensional urea-formaldehyde polymer network. The characteristics of this network, such as chain length, degree of branching, and cross-link density, are meticulously controlled by the synthesis conditions, which in turn dictate the material's physical and chemical properties. nih.govmdpi.com
Applications in Advanced Chemical Technologies and Sustainable Systems Strictly Non Clinical, Non Dosage
Role as a Constituent in Controlled-Release Nitrogen Fertilizer Systems
Dimethylenetriurea is a key component in the formulation of controlled-release nitrogen fertilizers. wikipedia.orgcymitquimica.com These advanced fertilizers are designed to release nitrogen into the soil gradually, aligning with the nutrient uptake patterns of crops. This slow-release characteristic helps to enhance nitrogen use efficiency, minimize nutrient losses to the environment, and reduce the frequency of fertilizer application.
DMTU is produced through the condensation reaction of urea (B33335) and formaldehyde (B43269). wikipedia.org The resulting short-chain polymer has limited solubility in cold water, which is fundamental to its slow-release properties. In the soil, DMTU undergoes microbial decomposition, which breaks down the molecule and makes nitrogen available to plants over an extended period. acs.org
Several commercial fertilizer products incorporate DMTU to provide a steady supply of nitrogen. For example, some formulations utilize a combination of this compound and methylenediurea (B89379) to offer prolonged nitrogen feeding for 8 to 12 weeks, promoting healthy turfgrass growth without the surge associated with conventional, highly soluble nitrogen sources. nufarm.com
Research on Nitrogen Release Mechanisms in Agricultural Contexts
The efficacy of this compound as a controlled-release nitrogen source is intrinsically linked to its nitrogen release mechanism in the soil. This process is primarily driven by microbial activity, where soil microorganisms metabolize the DMTU, breaking it down into smaller, plant-available nitrogen compounds like urea and ammonia. researchgate.netresearchgate.net The rate of this degradation is influenced by several environmental factors.
Soil type and temperature are critical determinants of the nitrogen release rate from DMTU-based fertilizers. researchgate.net Research has shown that nitrogen release is generally faster in loamy soils compared to sandy soils, and increases with rising temperatures. This is attributed to differences in microbial populations and activity levels in various soil environments. researchgate.net For instance, one study observed that the rate of nitrogen release from fertilizers containing urea-formaldehyde condensates, including DMTU, was greater in loamy soil than in sandy soil. researchgate.net
The breakdown of methyleneureas, such as DMTU, can occur through enzymatic and non-enzymatic pathways. Some bacteria, like Ralstonia paucula, have been shown to completely degrade methylenediurea and this compound into urea, ammonia, formaldehyde, and carbon dioxide. researchgate.net Fungal degradation may also contribute to the breakdown of these compounds through the production of organic acids, which can lead to non-enzymatic degradation under acidic conditions. researchgate.net
Optimization of this compound-Based Fertilizer Formulations
Optimizing the formulation of this compound-based fertilizers is crucial for tailoring their nitrogen release characteristics to specific agricultural needs. Researchers have investigated various synthesis parameters to control the properties of the final product, thereby influencing its performance in the field.
Key factors that can be manipulated during the synthesis of urea-formaldehyde fertilizers include the reaction temperature, reaction time, and the molar ratio of urea to formaldehyde (U/F). acs.orgacs.orgresearchgate.net By adjusting these conditions, it is possible to control the degree of polymerization and the proportions of different methylene (B1212753) urea compounds, such as methylenediurea (MDU), this compound (DMTU), and trimethylenetetraurea (B1203123) (TMTU), in the final product. researchgate.netacs.org
Response surface methodology (RSM) has been employed to systematically optimize the synthesis conditions. acs.orgacs.orgresearchgate.net One study using RSM determined that the optimal conditions for producing a urea-formaldehyde fertilizer with specific slow-release properties were a reaction temperature of 42.5 °C, a reaction time of 66.2 minutes, a U/F ratio of 1.68, and a pH of 3.3. acs.orgresearchgate.netnih.gov These conditions were aimed at maximizing the content of cold-water-insoluble nitrogen (CWIR) and hot-water-insoluble nitrogen (HWIR), which are indicators of the slow-release potential of the fertilizer. acs.orgresearchgate.netnih.gov
The physical characteristics of the fertilizer granules, such as particle size, also play a significant role in the nitrogen release rate. researchgate.net Generally, larger particle sizes lead to a slower release of nitrogen due to a smaller surface area available for microbial attack. researchgate.net
Contribution to Urea-Formaldehyde Resin Chemistry for Materials Science
Beyond its agricultural applications, this compound is an important intermediate in the production of urea-formaldehyde (UF) resins. wikipedia.org These thermosetting resins are widely used as adhesives and binders in the manufacturing of wood-based panels, such as particleboard and fiberboard, as well as in coatings and molding compounds. irispublishers.com
The formation of UF resins involves a two-step process: addition (methylolation) and condensation. irispublishers.com In the initial stage, urea reacts with formaldehyde to form methylolureas. These monomers then undergo condensation reactions to form a complex polymer network. This compound is one of the oligomers that can be formed during this polymerization process. researchgate.netcore.ac.uk The properties of the final resin, such as its strength, water resistance, and formaldehyde emission potential, are highly dependent on the reaction conditions and the resulting chemical structure. irispublishers.comcore.ac.uk
Investigations into Cross-linking Capacity in Polymer Composites
The incorporation of this compound and other methylene urea oligomers influences the cross-linking density of urea-formaldehyde resins. Cross-linking is the process by which polymer chains are linked together to form a three-dimensional network, which imparts strength and rigidity to the material. The degree of cross-linking is a critical factor determining the mechanical and thermal properties of the final polymer composite. researchgate.netmdpi.com
Studies on other polymer systems, such as dimethacrylate composites, have demonstrated that the concentration and structure of cross-linking agents significantly affect the mechanical properties, including compressive strength and modulus. nih.gov Similarly, in polyurethane systems, increasing the cross-linker content has been shown to enhance tensile and tear strengths. researchgate.net These principles are also applicable to UF resins, where the controlled formation of oligomers like DMTU can be used to tailor the cross-linking and, therefore, the performance of the resulting composite material.
Modification of Resin Properties via this compound Incorporation
The deliberate incorporation of this compound can be used to modify the properties of urea-formaldehyde resins. By controlling the synthesis conditions to favor the formation of DMTU and other specific oligomers, it is possible to fine-tune the characteristics of the resin for particular applications. kirj.ee
The final structure of the UF resin, including the proportion of different methylene linkages, is influenced by factors such as the formaldehyde-to-urea molar ratio and the reaction pH and temperature. core.ac.ukkirj.ee For instance, acidic conditions promote the formation of methylene bridges, which are crucial for the development of the cross-linked network. kirj.ee
The modification of resin properties through the incorporation of specific chemical structures is a common strategy in polymer science. For example, the addition of fillers or other polymers can be used to improve properties like crack resistance and impact strength in epoxy resins. semanticscholar.org In a similar vein, controlling the oligomeric composition of UF resins, including the concentration of DMTU, allows for the targeted modification of their mechanical and physical properties to meet the demands of various industrial applications.
Potential in Environmental Remediation Research (e.g., adsorption, sequestration)
While the primary applications of this compound are in fertilizers and resins, there is emerging interest in the potential use of related materials in environmental remediation. The chemical principles underlying the functionality of DMTU in other areas, such as its interaction with other molecules and its role in forming porous structures, suggest possibilities for its application in addressing environmental contaminants.
The use of specifically designed materials for the removal of pollutants from soil, water, and air is an active area of research. journalcjast.comfrontiersin.org Technologies such as bioremediation, advanced oxidation processes, and nanotechnology are being explored for environmental cleanup. journalcjast.com Materials with high surface areas and specific functional groups are often sought for their ability to adsorb or sequester pollutants. frontiersin.orgazonano.com
Although direct research on this compound for environmental remediation is limited, the broader class of urea-formaldehyde materials has been investigated in this context. For instance, the porous structure of some urea-formaldehyde preparations could potentially be leveraged for the adsorption of contaminants. mdpi.com The ability to control the porosity and surface chemistry of these materials during synthesis could allow for the development of tailored adsorbents for specific pollutants. Further research is needed to explore the viability of this compound-containing materials for applications such as the removal of heavy metals or organic pollutants from contaminated environments.
Exploration in Catalytic Systems and Catalyst Support Development
The application of this compound (DMTU) and related urea-formaldehyde (UF) compounds in advanced chemical technologies extends to the realm of catalysis, where they are explored both as components of catalytic systems and as supports for catalytically active species. Their unique chemical structure, rich in nitrogen and capable of forming cross-linked, porous networks, makes them intriguing candidates for developing novel catalytic materials with applications in sustainable chemical synthesis.
Role in Catalytic Systems
Research into urea-formaldehyde based materials has revealed their potential to act as catalysts themselves, particularly in reactions where the nitrogen-rich surface can participate in or facilitate chemical transformations. While direct catalytic applications of pure this compound are not extensively documented, studies on closely related urea-formaldehyde and resorcinol-formaldehyde-urea (RFU) polymers provide insight into the potential catalytic functions.
For instance, resorcinol-formaldehyde-urea (RFU) polymers, which share structural similarities with DMTU-containing resins, have been demonstrated to function as metal-free, visible-light-responsive photocatalysts. These materials exhibit band gap energies in the visible light spectrum (approximately 1.80 to 2.00 eV) and are capable of decomposing organic substrates under visible light irradiation. rsc.org The photocatalytic activity is attributed to the polymeric structure, and it can be significantly enhanced by creating hybrids with electron-conducting materials like reduced graphene oxide. rsc.org
Furthermore, urea-functionalized mesoporous polymers have shown significant catalytic activity in water-medium Knoevenagel condensation reactions. The catalytic prowess of these materials is attributed to a synergistic effect between the secondary amine groups from the urea component and the phenolic groups on the polymer support, creating an acid-base cooperative catalytic system. This demonstrates that the urea moiety, a fundamental building block of DMTU, can be an active participant in catalytic cycles.
The table below summarizes the catalytic performance of urea-functionalized mesoporous polymers in the Knoevenagel condensation of benzaldehyde (B42025) with various activated methylene compounds.
Table 1: Catalytic Performance of Urea-Functionalized Mesoporous Polymers in Knoevenagel Condensation
| Reactant 1 | Reactant 2 | Catalyst | Yield (%) |
| Benzaldehyde | Ethyl Cyanoacetate | Urea-MPs-2 | 94 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Urea-MPs-2 | 99 |
| 4-Methylbenzaldehyde | Ethyl Cyanoacetate | Urea-MPs-2 | 72 |
| Benzaldehyde | Acetylacetone | Urea-MPs-2 | 85 |
| Benzaldehyde | Ethyl Acetoacetate | Urea-MPs-2 | 82 |
Data sourced from research on urea-functionalized mesoporous polymers.
Application as Catalyst Supports
Urea-formaldehyde resins can be synthesized to create porous microspheres with adjustable sizes and structures, ranging from dense to porous and even flower-like morphologies. diva-portal.org This tunable porosity is a highly desirable characteristic for a catalyst support, as it allows for the optimization of mass transport of reactants and products to and from the active catalytic sites. These porous structures can be used to immobilize catalytically active metal nanoparticles or complexes.
Moreover, urea-formaldehyde resins are valuable precursors for the synthesis of nitrogen-doped porous carbons. These carbonaceous materials, which retain a significant amount of nitrogen from the original resin, have demonstrated excellent potential as catalyst supports and as adsorbents for CO2 capture. acs.org The nitrogen atoms within the carbon lattice can act as anchoring sites for metal nanoparticles, preventing their agglomeration and enhancing their catalytic performance. The basic nature of the nitrogen sites can also play a direct role in catalysis, particularly in acid-base catalyzed reactions.
The development of lignin-based polyacid catalysts for urea-formaldehyde resins also highlights the potential for creating functionalized supports. In this approach, lignin (B12514952) is modified to introduce acidic groups that can catalyze the curing of the UF resin, while also improving properties like water resistance. mdpi.com This concept can be extended to incorporate other functional groups that could either be catalytically active themselves or serve as anchoring points for other catalytic species.
The immobilization of homogeneous catalysts onto solid supports is a key strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Porous materials derived from urea-formaldehyde chemistry offer a promising platform for the heterogenization of a wide range of catalysts.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on Dimethylenetriurea Structure and Reactivity
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental characteristics of DMTU. researchgate.net These studies provide a detailed understanding of the molecule's electronic properties and potential chemical transformations.
Quantum chemical methods are employed to analyze the electronic structure of this compound. This involves the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. ekb.egmdpi.com The energy difference between HOMO and LUMO, known as the energy gap, provides an indication of the molecule's chemical stability and reactivity. ekb.eg
The distribution of electron density within the DMTU molecule can be visualized through molecular electrostatic potential (MEP) maps. researchgate.netekb.eg These maps highlight the electron-rich and electron-deficient regions of the molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. ekb.eg
Natural Bond Orbital (NBO) analysis is another technique used to understand the bonding within DMTU. It provides information about the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds) between the atoms. This analysis can reveal the degree of electron delocalization within the molecule. mdpi.com
Table 1: Calculated Quantum Chemical Properties of a Related Urea-Formaldehyde Compound
Please note that the following data is for a related urea-formaldehyde compound and is presented here to illustrate the types of parameters obtained from quantum chemical studies. Data specific to this compound was not available in the search results.
| Parameter | Value | Method of Calculation |
| Total Energy | -1272.13578 a.u. | DFT/B3LYP/6-311++G(d,p) ekb.eg |
| HOMO Energy | Not Specified | DFT/B3LYP/6-311++G(d,p) ekb.eg |
| LUMO Energy | Not Specified | DFT/B3LYP/6-311++G(d,p) ekb.eg |
| Energy Gap | Not Specified | DFT/B3LYP/6-311++G(d,p) ekb.eg |
Computational chemistry allows for the exploration of potential reaction pathways for the formation and degradation of this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathways can be identified. researchgate.net For instance, the formation of DMTU involves the reaction of methylenediurea (B89379) (MDU) with monomethylol urea (B33335). scribd.comresearchgate.net
The energetics of these reactions, such as activation energies and reaction enthalpies, can be calculated to predict the feasibility and kinetics of the processes. researchgate.net For example, studies on related compounds have determined activation energies for decomposition reactions. researchgate.net These computational predictions are valuable for understanding the stability of DMTU under various conditions and for optimizing synthesis processes. acs.orgacs.org
Electronic Structure Analysis and Bonding Characterization
Molecular Modeling and Simulation of this compound in Polymer Systems
Molecular modeling and simulation techniques are essential for understanding the behavior of this compound within the complex environment of polymer systems, such as urea-formaldehyde (UF) resins. dss.go.thutwente.nlupv.esfrontiersin.orgresearchgate.net These methods provide insights into processes that are difficult to observe experimentally.
The formation of urea-formaldehyde resins, where DMTU is an important oligomer, can be simulated using molecular dynamics (MD) or Monte Carlo (MC) methods. frontiersin.orgipme.ruresearchgate.net These simulations can model the step-wise polymerization process, starting from the initial reactions between urea and formaldehyde (B43269) to form methylol ureas, followed by their condensation to form methylene (B1212753) bridges, leading to oligomers like MDU and DMTU. scribd.comresearchgate.net
Table 2: Factors Influencing Urea-Formaldehyde Polymerization
This table is based on general findings for urea-formaldehyde polymerization, where this compound is a key intermediate.
| Factor | Influence on Polymerization |
| Urea/Formaldehyde (U/F) Molar Ratio | Affects the chain length and degree of cross-linking. mdpi.com |
| pH | Influences the rates of addition and condensation reactions. mdpi.com |
| Temperature | Affects the overall reaction rate. scribd.comresearchgate.net |
| Catalyst | Can accelerate the curing process. mdpi.com |
Molecular dynamics simulations can be used to study the intermolecular interactions within the urea-formaldehyde resin network. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, play a crucial role in determining the mechanical and physical properties of the resin. researchgate.netnih.gov
By analyzing the simulation trajectories, it is possible to quantify the extent of hydrogen bonding between the urea, DMTU, and other oligomer units. This information is critical for understanding the cohesion and strength of the resin. The presence of hydrogen bonds can significantly impact the material's flexibility and resistance to solvents. nih.gov
For applications of this compound in slow-release fertilizers, modeling the diffusion and release of nitrogen from the polymer matrix is of great importance. colab.wsfertilizer.org Molecular simulations can be employed to study the diffusion of water into the resin and the subsequent diffusion of dissolved urea and its oligomers, including DMTU, out of the matrix. nih.govmdpi.com
These models can help in understanding how the structure of the polymer network, such as its porosity and cross-link density, affects the release rate of nitrogen. researchgate.net By simulating the movement of molecules through the polymer, it is possible to predict the release profile over time and to design materials with specific release characteristics. nih.gov The degradation of DMTU within the soil, which can be influenced by microbial activity, is another aspect that can be incorporated into more complex models. researchgate.net
Advanced Analytical Methodologies for Research and Characterization
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.comopenaccessjournals.com It is a cornerstone in the analysis of urea-formaldehyde (UF) resins, enabling the detailed examination of reaction mixtures and final products. waikato.ac.nzcore.ac.uk The versatility of HPLC allows for its application in various stages of research, from method development to kinetic studies.
Method Development for Separation and Quantification of Dimethylenetriurea in Mixtures
The development of a robust HPLC method is a multi-step process crucial for the accurate analysis of this compound within complex UF resin mixtures. thermofisher.com This process involves several key stages to ensure reliable and reproducible results. researchgate.net
Key Stages in HPLC Method Development:
Analyte Properties and Scouting: The initial step involves understanding the physicochemical properties of this compound and other components in the mixture. This knowledge guides the preliminary "scouting" phase, where various columns and mobile phase compositions are screened to find the most promising separation conditions. thermofisher.com
Selection of Chromatographic Conditions: This is a critical phase where several parameters are chosen to achieve optimal separation.
Column Selection: The choice of the HPLC column, such as a C18 or an aminopropyl bonded silica (B1680970) column, is fundamental and depends on the polarity and chemical nature of the analytes. openaccessjournals.combournemouth.ac.uk For instance, reversed-phase columns like C18 are commonly used. google.com
Mobile Phase Composition: The mobile phase, often a mixture of solvents like acetonitrile (B52724) and water or methanol (B129727) and water, is optimized to control the elution of different components. google.comcnrs.fr The ratio of these solvents can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to improve separation. openaccessjournals.comresearchgate.net
Detector Selection: A suitable detector is chosen based on the properties of the analytes. UV-Vis detectors are common, with the detection wavelength optimized for maximum sensitivity to the compounds of interest. openaccessjournals.comresearchgate.net
Method Optimization: This iterative process involves fine-tuning the selected conditions, such as gradient time, column temperature, and mobile phase flow rate, to achieve the best possible resolution, peak shape, and analysis time. thermofisher.comresearchgate.net
Method Validation: The finalized method is then validated to ensure it is fit for its intended purpose. This involves assessing parameters like accuracy, precision, linearity, and robustness. thermofisher.comresearchgate.net
A novel liquid chromatographic procedure utilizing an aminopropyl bonded silica column with an acetonitrile/water eluent has been successfully developed for the efficient and rapid separation of numerous low molecular weight urea-formaldehyde reaction products. bournemouth.ac.uk Another method employs a reversed-phase HPLC approach with an internal standard for the analysis of urea (B33335) and its impurities, including methylene (B1212753) diurea. google.com
Typical HPLC Operating Conditions for Urea-Formaldehyde Resin Analysis:
| Parameter | Value | Reference |
| Column | YMC Polyamine II | cnrs.fr |
| Mobile Phase | Acetonitrile/Water (ACN/H₂O) | cnrs.fr |
| Flow Rate | 1.5 mL/min | cnrs.fr |
| Temperature | 30 °C | cnrs.fr |
| Detector | Refractive Index (RI) | cnrs.fr |
Application of HPLC for Reaction Monitoring and Kinetic Studies
HPLC is an invaluable tool for monitoring the progress of chemical reactions and conducting kinetic studies. bridgewater.edu In the context of urea-formaldehyde chemistry, HPLC allows researchers to track the concentrations of reactants, intermediates like this compound, and products over time. waikato.ac.nzcore.ac.uk
By taking samples at different stages of the reaction, HPLC analysis provides a series of "snapshots" of the evolving chemical composition. waikato.ac.nzcore.ac.uk This data is crucial for understanding the reaction kinetics, including determining reaction rates and activation energies. bridgewater.edu For example, the decomposition of a substance can be monitored by observing the decrease in its peak area over time, allowing for the calculation of the rate constant. bridgewater.edu
The insights gained from these studies are instrumental in optimizing reaction conditions to maximize the yield of desired products and enhance the performance of the final UF resin. waikato.ac.nzcore.ac.uk The results from HPLC are often used in conjunction with other techniques, such as NMR, to build a comprehensive understanding of the reaction mechanism. waikato.ac.nz
Mass Spectrometry (MS) for Structural Elucidation and Oligomer Identification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. alevelchemistry.co.uk It is instrumental in identifying unknown compounds, determining their chemical structure, and analyzing the complex mixtures of oligomers found in urea-formaldehyde resins. alevelchemistry.co.ukncsu.edu
High-Resolution MS Techniques for Molecular Ion Verification
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. alevelchemistry.co.uk This high precision allows for the unambiguous determination of a compound's molecular formula by distinguishing between molecules with the same nominal mass. libretexts.org For instance, while a low-resolution instrument might not differentiate between two compounds with a nominal mass of 44, HRMS can easily distinguish them based on their exact masses. libretexts.org
In the analysis of UF resins, HRMS is crucial for verifying the molecular ion of newly synthesized compounds and confirming the elemental composition of various oligomers. ncsu.edunih.gov Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has been used to identify organic molecules like this compound in environmental samples. oup.com The ability to collect untargeted, accurate mass data in a single run makes HRMS a valuable tool for comprehensive screening. nih.gov
Accurate Isotopic Masses for HRMS:
| Isotope | Mass (Da) |
| ¹H | 1.0078 |
| ¹²C | 12.0000 |
| ¹⁴N | 14.0031 |
| ¹⁶O | 15.9949 |
Table data sourced from Chemistry LibreTexts. libretexts.org
Fragmentation Pattern Analysis for Structural Research
In a mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M+). chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The collection of these fragments produces a mass spectrum, which serves as a molecular "fingerprint." savemyexams.com
The analysis of these fragmentation patterns provides valuable structural information. chemguide.co.uk The way a molecule breaks apart is predictable and depends on its structure, with weaker bonds being more likely to cleave. libretexts.org By examining the masses of the fragment ions, chemists can deduce the structure of the original molecule. bu.edu.eg For example, the mass spectrum of dimethylamine (B145610) shows a characteristic fragmentation pattern that can be used for its identification. docbrown.info The stability of the resulting fragment ions, such as secondary or tertiary carbocations, influences the intensity of their corresponding peaks in the spectrum. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective and non-destructive technique for the structural and quantitative analysis of organic compounds. mdpi.com It provides detailed information about the chemical environment of atomic nuclei, making it indispensable for gaining mechanistic insights into the formation of this compound and other species in the urea-formaldehyde reaction. acs.orgnih.gov
Quantitative on-line NMR spectroscopy can be used to study the kinetics of the reaction between urea and formaldehyde (B43269), focusing on the formation of low molecular weight compounds during the initial methylolation step. acs.org By monitoring the reaction in real-time, researchers can track the concentrations of various species and develop kinetic models. acs.orgchemrxiv.org
Both ¹H and ¹³C NMR are employed to characterize the structures formed. youtube.com ¹³C NMR is particularly powerful for studying the backbone of UF resins. researcher.life It can distinguish between different types of linkages, such as methylene bridges and methylene ether bridges, and their formation under different reaction conditions (e.g., acidic vs. alkaline). researcher.life For example, studies have shown that under strongly alkaline conditions, the reaction initially forms methylolureas and oligomers linked by ether bonds, with methylene linkages becoming predominant as the reaction progresses. researcher.life
The chemical shifts in an NMR spectrum are highly sensitive to the local chemical environment. The analysis of these shifts, along with coupling constants and signal integrations (in ¹H NMR), allows for the detailed assignment of signals to specific protons and carbons within the molecular structure. mdpi.comrsc.org This detailed structural information is crucial for understanding the reaction mechanisms and the structure-property relationships of the final resin. kirj.ee
Typical NMR Solvents and their Residual Peaks:
| Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | 29.84, 206.26 |
| DMSO-d₆ ((CD₃)₂SO) | 2.50 | 39.52 |
| Benzene-d₆ (C₆D₆) | 7.16 | 128.06 |
| Acetonitrile-d₃ (CD₃CN) | 1.94 | 1.32, 118.26 |
| Methanol-d₄ (CD₃OD) | 3.31, 4.87 | 49.00 |
| Water-d₂ (D₂O) | 4.79 | - |
Note: Chemical shifts can be dependent on temperature and concentration. Data sourced from Sigma-Aldrich and Carl ROTH. carlroth.com
By combining the strengths of HPLC, MS, and NMR, researchers can achieve a comprehensive characterization of this compound and its role in the complex chemistry of urea-formaldehyde systems.
¹H and ¹³C NMR for Identifying Methylene Bridges and Urea Protons
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of the nuclei, allowing for the identification of key structural features like methylene bridges and urea protons.
In ¹H NMR spectroscopy, the protons attached to nitrogen (urea protons) and the protons of the methylene bridges exhibit characteristic chemical shifts. The signals for nitrogen-bound protons are particularly useful as their chemical shifts are sensitive to their chemical environment. osf.io The methylene bridge protons (-NH-CH₂-NH-) also produce distinct signals, though they can sometimes overlap with signals from other methylene groups present in the reaction mixture, such as those in methylene glycols. osf.io
¹³C NMR spectroscopy offers a more direct view of the carbon skeleton. ucl.ac.uklibretexts.org It is highly effective in identifying the carbon atoms within the methylene bridges. The chemical shifts of these carbon atoms are influenced by their bonding environment, providing clear evidence for the formation of these linkages between urea units. libretexts.org The chemical shifts in both ¹H and ¹³C NMR are measured relative to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org The use of computational methods, such as Density Functional Theory (DFT), can further aid in the assignment of NMR signals by predicting chemical shifts for proposed structures. nih.gov
Below is a table summarizing typical chemical shift ranges for key functional groups in related urea-formaldehyde systems.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methylene Bridge (-NH-CH₂-NH-) | δ ~4.5 - 5.5 | δ ~45 - 65 |
| Urea N-H | δ ~5.0 - 8.0 | - |
| Carbonyl (C=O) | - | δ ~158 - 165 |
Note: Specific chemical shifts can vary based on solvent, concentration, pH, and temperature.
In-situ NMR for Monitoring Reaction Progress
The dynamic nature of the formation of this compound and other urea-formaldehyde condensation products can be effectively studied using in-situ NMR spectroscopy. researchgate.net This technique allows for the real-time monitoring of a chemical reaction as it occurs within the NMR spectrometer. waikato.ac.nz By acquiring a series of NMR spectra over the course of the reaction, researchers can track the consumption of reactants (urea and formaldehyde) and the formation of intermediates and final products like this compound. waikato.ac.nznih.gov
This approach provides valuable kinetic and mechanistic information. researchgate.net For instance, quantitative on-line NMR can be used to determine the concentrations of various species over time, enabling the development of detailed reaction kinetic models. nih.gov These models are crucial for understanding the influence of reaction parameters such as temperature, pH, and reactant molar ratios on the formation of specific structures like methylene and ether bridges. waikato.ac.nznih.gov The development of rapid NMR acquisition methods has been particularly beneficial in capturing the evolution of the complex urea-formaldehyde reaction system. waikato.ac.nz
Spectroscopic Techniques (e.g., FTIR) for Functional Group Analysis in Research
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. jascoinc.com When a molecule is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies. gelest.com An FTIR spectrum plots the absorption of this radiation versus wavenumber (cm⁻¹), with absorption peaks corresponding to the characteristic vibrational frequencies of different functional groups. spectroscopyonline.com
In the context of this compound research, FTIR is used to confirm the presence of key structural components. The spectrum of this compound and related urea-formaldehyde resins will exhibit characteristic absorption bands for various functional groups.
A table of characteristic FTIR absorption bands relevant to the analysis of this compound is provided below:
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 |
| C-H (in CH₂) | Stretching | 2850 - 2960 |
| C=O (Amide I) | Stretching | ~1630 - 1680 |
| N-H | Bending (Amide II) | ~1550 |
| C-N | Stretching | 1400 - 1450 |
| Methylene Ether Bridge (-CH₂-O-CH₂-) | Stretching | ~1100 |
X-ray Diffraction (XRD) for Crystalline Structure Analysis within Materials
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of crystalline materials. iastate.eduanton-paar.com The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the regularly spaced atomic planes within a crystal. toray-research.co.jp The resulting diffraction pattern is unique to a specific crystalline structure and provides information on lattice parameters, crystal symmetry, and the arrangement of atoms. drawellanalytical.com
In the study of this compound, XRD can be used to analyze its solid-state structure. If this compound can be prepared as a crystalline solid, single-crystal XRD can provide a precise three-dimensional map of the atomic positions, bond lengths, and bond angles. iastate.edu
For polycrystalline or powdered samples, Powder X-ray Diffraction (PXRD) is employed. anton-paar.com The PXRD pattern consists of a series of peaks at different diffraction angles (2θ). The positions and intensities of these peaks serve as a fingerprint for the crystalline phase. This is useful for:
Phase Identification: Comparing the experimental diffraction pattern to databases to confirm the identity of the synthesized material. drawellanalytical.com
Crystallinity Assessment: Determining the degree of crystalline order within a material.
Microstructural Analysis: Analyzing the broadening of diffraction peaks to obtain information about crystallite size and lattice strain. mjcce.org.mk
The information obtained from XRD is complementary to the molecular structure information provided by spectroscopic techniques, offering a complete picture of the material from the molecular to the bulk crystalline level.
Future Research Directions and Unexplored Avenues
Development of Green Chemistry Approaches for Dimethylenetriurea Synthesis
The conventional synthesis of this compound involves the condensation reaction of urea (B33335) and formaldehyde (B43269), often under conditions that may not align with modern principles of green chemistry. mdpi.comirispublishers.com Future research should focus on developing more environmentally benign synthetic routes. Green chemistry principles provide a framework for this innovation, emphasizing waste prevention, atom economy, and the use of safer chemicals. acs.orgnih.gov
Key areas for investigation include:
Enzymatic Synthesis: The use of enzymes in chemical synthesis can offer high specificity and avoid the need for harsh reaction conditions or protecting groups. acs.org Research into enzymes, potentially a specialized "methylenetransferase," could lead to a biocatalytic route for DMTU production at ambient temperature and pressure in aqueous solutions. This approach has proven successful in other large-scale chemical productions, such as for semi-synthetic antibiotics. acs.org
Catalyst Optimization: While the current synthesis uses acid or base catalysts, future work could explore novel, recyclable, and more efficient catalytic systems. mdpi.comfrontiersin.org The goal would be to increase reaction rates and selectivity, thereby reducing byproducts and energy consumption. frontiersin.org
Alternative Feedstocks and Solvents: Investigating renewable sources for the urea and formaldehyde precursors could significantly lower the carbon footprint of DMTU. Furthermore, moving towards greener solvent systems, or ideally solvent-free conditions, would minimize waste and environmental impact. nih.gov
Maximizing Atom Economy: Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org By optimizing molar ratios and reaction pathways, the atom economy of DMTU synthesis can be improved, generating less chemical waste. researchgate.netacs.org
Table 1: Potential Green Chemistry Approaches for DMTU Synthesis
| Green Chemistry Principle | Proposed Research Direction for DMTU Synthesis | Potential Benefits |
|---|---|---|
| Catalysis | Develop highly selective, recyclable catalysts (e.g., solid acids, biocatalysts) to replace traditional stoichiometric reagents. | Increased reaction efficiency, reduced waste, lower energy requirements. |
| Use of Renewable Feedstocks | Explore bio-based sources for urea and formaldehyde precursors. | Reduced reliance on fossil fuels, lower carbon footprint. |
| Safer Solvents & Auxiliaries | Investigate synthesis in water or other benign solvents; explore solvent-free reaction conditions. | Minimized environmental pollution and health hazards associated with volatile organic compounds (VOCs). |
| Design for Energy Efficiency | Optimize reactions to proceed at ambient temperature and pressure, possibly through enzymatic or advanced catalytic methods. | Reduced energy consumption and associated costs and emissions. |
| Waste Prevention | Refine reaction conditions (U/F ratio, pH, temperature) to minimize byproduct formation and improve yield. | Higher process efficiency, less downstream processing for waste treatment. |
Investigation of this compound in Novel Smart Materials and Composites
Smart materials are substances that can significantly change their physical or chemical properties in response to external stimuli, such as temperature, light, or pressure. olikrom.com Composites made from these materials can function as sensors, actuators, or responsive structures. slideshare.net While DMTU is a relatively simple polymer, its potential inclusion in novel smart materials and composites is an entirely unexplored field. the-gist.org
Future research could explore:
Functional Polymer Composites: DMTU could be embedded as a functional filler within other polymer matrices. Its high nitrogen content could be leveraged. For instance, a composite could be designed to change its conductive or mechanical properties upon interaction with specific chemicals, acting as a chemical sensor.
Stimuli-Responsive Coatings: As a component of a coating, DMTU's degradation could be triggered by specific environmental cues (e.g., pH, microbial activity). This could lead to "on-demand" release of active agents or a change in the coating's properties, a potential application in smart agriculture or protective coatings.
Self-Healing Materials: The urea and methylene (B1212753) linkages in DMTU's structure could potentially be reformed after breaking. Investigating the incorporation of DMTU into a polymer network could lead to materials with self-healing capabilities, where micro-cracks could be repaired through a controlled chemical reaction.
Energy Harvesting: Piezoelectric materials can convert mechanical vibrations into electrical energy. smart-material.com While DMTU itself is not known to be piezoelectric, research could investigate composites where DMTU is combined with piezoelectric materials to create flexible, lightweight energy-harvesting systems. smart-material.com
Advanced Mechanistic Studies on Environmental Fate and Biotransformation
Understanding how DMTU behaves in the environment is crucial, especially given its primary use as a fertilizer. frontiersin.org While it is known that DMTU is biodegradable, advanced studies are needed to fully elucidate the mechanisms of its breakdown and transport. researchgate.netresearchgate.net
Key research areas include:
Identification of Degradation Pathways: Studies have shown that soil microorganisms degrade DMTU into urea, ammonia, and formaldehyde. researchgate.netnih.gov The enzyme methylenediurease has been identified as key to this process in bacteria like Ochrobactrum anthropi. nih.gov Further research using metabolomics and genomic analysis could identify a wider range of microorganisms and enzymes involved and map the complete degradation pathways under different environmental conditions (e.g., aerobic vs. anaerobic). smu.caresearchgate.net
Kinetics of Biotransformation: The rate at which DMTU degrades is critical to its function as a slow-release fertilizer. researchgate.net Advanced kinetic studies should investigate how factors like soil pH, temperature, moisture, and microbial community composition affect the transformation rates of DMTU and its intermediates.
Transport and Mobility Modeling: The movement of DMTU and its degradation products through soil and into water systems is a key aspect of its environmental fate. dtic.milepa.gov Research should focus on developing more sophisticated models that can predict its transport based on soil type, hydrology, and other environmental variables. This would help in assessing potential risks and optimizing application methods to prevent nutrient leaching.
Table 2: Known and Investigated Biotransformation of this compound
| Process Stage | Description | Key Components/Enzymes | Products |
|---|---|---|---|
| Initial Dissolution | DMTU, which is slightly soluble in cold water, dissolves into the soil solution. | Water | Dissolved DMTU |
| Microbial Uptake | Dissolved DMTU is absorbed by soil microorganisms. | Microbial transport systems | Intracellular DMTU |
| Enzymatic Degradation | Intracellular enzymes break down the DMTU polymer. | Methylenediurease (MDUase) | Urea, Ammonium (B1175870), Formaldehyde |
| Further Metabolism | The primary degradation products are further processed by the microbes or released. | Urease, Formaldehyde Dehydrogenase | Ammonium, Carbon Dioxide |
Source: Based on findings from studies on methylene urea degradation. researchgate.netnih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by accelerating discovery and optimizing processes. nso-journal.orgsioc-journal.cn Applying these tools to DMTU research could unlock new efficiencies and applications.
Potential applications include:
Synthesis Optimization: AI algorithms can analyze large datasets from previous experiments to predict the optimal reaction conditions (e.g., temperature, pressure, reactant ratios) for synthesizing DMTU. resolvemass.camcgc.com This can lead to higher yields, greater purity, and reduced waste, aligning with green chemistry goals. researchgate.net
Property Prediction: Machine learning models can be trained to predict the physical, chemical, and mechanical properties of polymers based on their structure. gatech.edumdpi.com For DMTU, this could mean predicting its solubility, degradation rate, or even its potential performance in new applications like the smart materials mentioned previously, without the need for extensive trial-and-error experimentation. nsf.gov
Inverse Design: Instead of predicting the properties of a known molecule, inverse design uses AI to identify a molecular structure that possesses a desired set of properties. resolvemass.ca For example, researchers could specify a target nitrogen release profile, and an AI model could suggest modifications to the DMTU structure or its formulation to achieve that goal.
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of chemical compounds. helmholtz-munich.de This could be used to identify other urea-aldehyde condensates similar to DMTU with potentially superior properties as slow-release agents or for other novel applications.
Refined Computational Models for Predicting Complex System Behavior
Computational modeling allows scientists to simulate chemical processes and material behaviors at multiple scales, from atomic interactions to macroscopic system performance. aip.org For DMTU, refined models could provide unprecedented insight into its behavior.
Future research should focus on:
Molecular Dynamics Simulations: Using methods like Density Functional Theory (DFT), researchers can model the interactions between DMTU molecules and their environment at the atomic level. researchgate.net This could be used to understand the fundamental mechanisms of its degradation, its interaction with soil minerals, and its binding to microbial enzymes.
Nutrient Release Modeling: While models exist for predicting nutrient release from controlled-release fertilizers, they can be refined specifically for DMTU-based systems. semnan.ac.irmdpi.com These models could incorporate more complex variables, such as microbial population dynamics and varying soil conditions, to provide more accurate predictions of nitrogen availability to plants over time. researchgate.net
Systems Biology Approaches: To understand the full impact of DMTU on the soil ecosystem, computational models could integrate its degradation kinetics with models of microbial metabolism and plant nutrient uptake. beilstein-institut.de This holistic approach would allow for the simulation of the entire soil-plant system, leading to more effective and sustainable agricultural practices.
Q & A
Q. What integrative approaches combine experimental and computational data to elucidate this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
